molecular formula C12H9ClFNS B2938319 5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline CAS No. 790263-67-1

5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline

Cat. No.: B2938319
CAS No.: 790263-67-1
M. Wt: 253.72
InChI Key: CRZYJKQLOBCQQV-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline is a dichlorogenated aniline derivative featuring a central aniline core substituted with a chlorine atom and a (4-fluorophenyl)sulfanyl group. This molecular architecture is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel small molecules with potential anticancer activity . Compounds with structural similarities, such as those featuring a chlorophenyl-thio-aniline scaffold, have been investigated as key intermediates in the development of inhibitors that target tubulin polymerization . The mechanism of action for this class of compounds often involves binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics, inhibiting cell division, and inducing G2/M phase cell cycle arrest and apoptosis in cancer cells . Research into analogous structures has demonstrated their efficacy against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7, MDA-MB-231) and colorectal adenocarcinoma (Caco-2, HCT-116) . Beyond oncology research, the aniline and sulfanyl functional groups make this compound a versatile building block for further chemical derivatization, such as in the synthesis of more complex sulfonamide derivatives or other pharmacologically active scaffolds . The compound is provided for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(4-fluorophenyl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNS/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZYJKQLOBCQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-fluorothiophenol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Iron powder, hydrochloric acid

    Substitution: Various nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted aniline derivatives

Mechanism of Action

The specific mechanism of action of 5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline is not well-documented. its derivatives may interact with various molecular targets and pathways, depending on their structure and functional groups. For example, compounds with similar structures have been shown to inhibit enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in the substituents at the 2-position of the aniline ring. Notable examples include:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) CAS Number
5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline 4-Fluorophenylsulfanyl C₁₂H₈ClFNS 267.71 Not provided
5-Chloro-2-(2,4-dichlorophenoxy)aniline 2,4-Dichlorophenoxy C₁₂H₇Cl₃NO 303.55 56966-52-0
5-Chloro-2-(1-piperidinyl)aniline Piperidinyl C₁₁H₁₅ClN₂ 210.71 412308-45-3
5-Chloro-2-fluoroaniline Fluoro C₆H₅ClFN 159.56 Not provided

Key Observations :

  • Electron Effects: The sulfanyl group in the target compound is less electron-withdrawing compared to phenoxy or nitro groups but may enhance solubility in organic solvents due to its hydrophobic nature.
  • Steric Hindrance : Bulky substituents like piperidinyl (in 5-chloro-2-(1-piperidinyl)aniline) reduce reactivity in electrophilic substitution reactions compared to smaller groups like fluoro .

Yield Comparison :

  • Phenoxy-substituted anilines often exhibit lower yields (~60–75%) due to steric challenges , while piperidinyl derivatives achieve higher yields (~85%) under optimized conditions .

Physical Properties

Property This compound 5-Chloro-2-(2,4-dichlorophenoxy)aniline 5-Chloro-2-fluoroaniline
Melting Point Not reported Not reported 423–425 K
Solubility Likely soluble in DMF, chloroform Low in water; moderate in ethanol High in polar solvents
Stability Air-stable Sensitive to light Hydrolytically stable

Biological Activity

5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, summarizing key research findings, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a chlorinated aniline structure with a sulfur-containing substituent. Its chemical formula can be represented as C13_{13}H10_{10}ClFNS, indicating the presence of chlorine (Cl), fluorine (F), and sulfur (S) atoms, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Various studies have demonstrated its potential as an anticancer agent. For instance, derivatives of similar structures have shown significant cytotoxicity against cancer cell lines such as HepG2 (human liver cancer) and MCF7 (breast cancer) with IC50_{50} values in the low micromolar range .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against both gram-positive and gram-negative bacteria. Research indicates that compounds with a similar structure exhibit potent activity against strains like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances the cytotoxicity of compounds. For example, replacing hydrogen with fluorine on the phenyl ring significantly improves activity against cancer cells .
  • Sulfur's Role : The sulfanyl group is believed to play a pivotal role in the interaction with biological targets, possibly through enzyme inhibition or receptor modulation.
  • Comparative Analysis : In studies comparing various derivatives, this compound showed superior activity compared to other aniline derivatives lacking halogen substitutions or with different functional groups .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study on thiazole-based compounds demonstrated that modifications similar to those found in this compound resulted in significant anti-proliferative effects against multiple cancer cell lines, suggesting a promising avenue for further development .
  • Another investigation into antimicrobial agents revealed that compounds with similar structural motifs exhibited broad-spectrum antibacterial activity, outperforming conventional antibiotics in some cases .

Research Findings Summary

Activity Type Target IC50_{50} / μM Source
AnticancerHepG2 (Liver Cancer)<10
AnticancerMCF7 (Breast Cancer)<20
AntimicrobialStaphylococcus aureus<15
AntimicrobialEscherichia coli<20

Q & A

Q. What are the common synthetic routes for introducing the (4-fluorophenyl)sulfanyl group into aniline derivatives?

The (4-fluorophenyl)sulfanyl group is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example:

  • SNAr Reaction : Reacting 5-chloro-2-nitroaniline with 4-fluorothiophenol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 80–120°C .
  • Ullmann Coupling : Using Cu catalysts (CuI, CuBr) with ligands (1,10-phenanthroline) to couple 5-chloroaniline with 4-fluoroaryl disulfides under reflux in toluene .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-substitution.
  • Purify via column chromatography (silica gel, hexane/EtOAC eluent) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline?

1H NMR :

  • Aromatic protons adjacent to the sulfanyl group show deshielding (δ 7.2–7.8 ppm).
  • NH₂ protons appear as a broad singlet (δ 4.5–5.5 ppm) .
    13C NMR :
  • Sulfanyl-linked carbons exhibit downfield shifts (~125–135 ppm) due to electron-withdrawing effects .
    IR :
  • NH₂ stretching at ~3400 cm⁻¹; C-S vibration at ~650–750 cm⁻¹ .

Validation : Compare experimental data with computational predictions (DFT) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential amine toxicity .
  • Waste Disposal : Segregate halogenated waste for incineration .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • X-ray Diffraction : Use SHELXL for refinement. Key parameters:
    • Displacement parameters (ADPs) to detect disorder.
    • Hydrogen bonding (N–H···Cl/F) for packing analysis.
  • ORTEP-3 : Visualize thermal ellipsoids to assess torsional angles between the aniline and fluorophenyl groups .

Q. Example Data :

ParameterValue
C–S bond length1.78 Å
Dihedral angle (S–C–C–F)85°

Q. How to address contradictions in reported melting points or spectral data?

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities .
  • Recrystallization : Optimize solvent systems (e.g., EtOH/H₂O) to obtain single crystals for definitive melting point determination .

Case Study : Discrepancies in NH₂ IR peaks may arise from polymorphism; DSC analysis can identify polymorphic transitions .

Q. What computational methods are suitable for predicting reactivity in catalytic applications?

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level.
    • Calculate Fukui indices to identify nucleophilic (NH₂) and electrophilic (Cl) sites .
  • MD Simulations : Study solvent effects (e.g., DMSO vs. toluene) on reaction kinetics .

Q. How does the electronic nature of substituents influence the compound’s photophysical properties?

  • UV-Vis Spectroscopy :
    • The sulfanyl group enhances conjugation, red-shifting absorption (λmax ~280–320 nm) .
    • Fluorine’s electron-withdrawing effect increases molar extinction coefficients .
  • TD-DFT : Predict excited-state transitions and compare with experimental spectra .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Catalyst Optimization : Replace Pd/C with heterogeneous catalysts (e.g., Ni-based) for cost-effective scaling .
  • Flow Chemistry : Continuous reactors improve yield by maintaining precise temperature control during exothermic steps .

Q. How to evaluate environmental persistence or toxicity?

  • Ecotoxicity Assays :
    • Daphnia magna acute toxicity (EC50) .
    • Soil half-life studies under aerobic/anaerobic conditions .
  • Metabolic Pathways : Use LC-MS to identify degradation byproducts in simulated wastewater .

Tables for Methodological Reference

Q. Table 1: Comparison of Crystallographic Software

SoftwareApplicationReference
SHELXLRefinement, handling disorder
ORTEP-3Molecular visualization

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueDiagnostic FeatureValue Range
1H NMRNH₂ protonsδ 4.5–5.5 ppm
IRC–S stretch650–750 cm⁻¹
UV-Visλmax (π→π*)280–320 nm

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